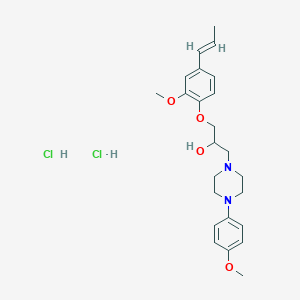

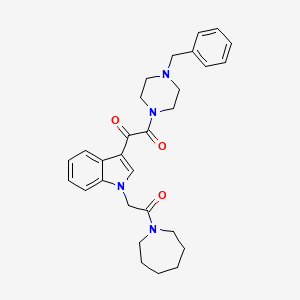

![molecular formula C16H16N6O3 B2519568 5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole CAS No. 2097903-40-5](/img/structure/B2519568.png)

5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole is a compound characterized by its unique chemical structure, which integrates several heterocyclic systems

Mechanism of Action

Target of action

The compound “5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole” contains a triazole and a pyrimidine ring. Compounds containing these structures are known to interact with a variety of enzymes and receptors .

Biochemical pathways

Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it affects. Triazole compounds have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .

Biochemical Analysis

Biochemical Properties

5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole, due to its pyrazolo[1,5-a]pyrimidine core, may interact with various enzymes and proteins involved in purine metabolism

Cellular Effects

Related pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against various cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole typically involves a multistep process. Each step focuses on the careful assembly of the different functional groups:

Cyclopropyl group integration: This initial step often involves cyclopropanation reactions using reagents like diazo compounds or halogenated hydrocarbons.

Construction of the triazolo[1,5-a]pyrimidine core: This step usually employs cyclization reactions under acidic or basic conditions to build the triazole and pyrimidine rings.

Formation of the oxazole ring: The oxazole moiety can be synthesized via cyclodehydration reactions using appropriate precursors such as α-hydroxyketones or α-chloroketones.

Azetidine ring incorporation: Azetidine synthesis is commonly achieved through nucleophilic substitution or cyclization reactions involving aziridines and suitable nucleophiles.

Final assembly: The coupling of these moieties often involves specific reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production scales up these processes, often relying on continuous flow systems to enhance efficiency and yield. Process optimization includes the fine-tuning of reaction times, temperatures, and solvent systems to minimize side reactions and increase overall productivity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: This compound can undergo oxidative transformations, especially at positions susceptible to electron-donating substituents.

Reduction: Reduction reactions may target specific sites like the carbonyl group within the oxazole moiety.

Substitution: Various nucleophilic and electrophilic substitution reactions can occur, particularly involving the azetidine and oxazole rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution reagents: Halogenated compounds (e.g., N-bromosuccinimide (NBS)), amines, and other nucleophiles

Major Products Formed from these Reactions

Depending on the reaction conditions, products can include oxidized derivatives, reduced forms, or substituted analogs with various functional group modifications.

Scientific Research Applications

This compound has found several applications in scientific research:

Medicinal Chemistry: Potential use in drug discovery and design, especially as a lead compound for developing novel therapeutics targeting specific enzymes or receptors.

Biology: Utilized in biochemical assays to study enzyme activity and protein interactions.

Medicine: Investigated for potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Industry: Employed in the synthesis of advanced materials, such as polymers and catalysts.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole stands out due to its unique chemical scaffold and versatile reactivity. Here are a few similar compounds:

5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolyl}oxy)azetidine-1-carbonyl]-1,2-oxazole: A similar compound lacking the pyrimidine ring.

3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-cyclopropyl-1H-pyrazole: Features a pyrazole ring instead of oxazole.

2-Cyclopropyl-3-{3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl}-1H-indole: Replaces the oxazole ring with an indole moiety.

Each compound brings its own set of chemical properties and potential applications, making this field incredibly rich and diverse. This compound's uniqueness lies in its specific ring system and potential for diverse chemical reactions and applications.

Hope this paints a vivid picture of this compound. Anything specific you'd like to dive deeper into?

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3/c1-9-4-14(22-16(19-9)17-8-18-22)24-11-6-21(7-11)15(23)12-5-13(25-20-12)10-2-3-10/h4-5,8,10-11H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNCMFFDCADTLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=NOC(=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

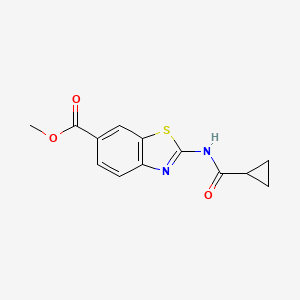

![3,4-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide](/img/structure/B2519486.png)

![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2519487.png)

![4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2519489.png)

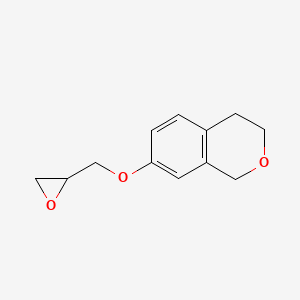

![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2519496.png)

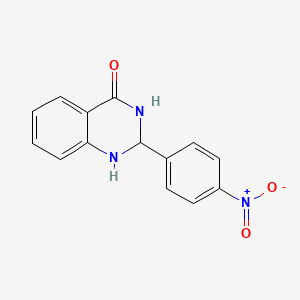

![4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2519506.png)

![4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide](/img/structure/B2519507.png)